2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Catalog No.
S8511880
CAS No.
M.F
C50H34N4
M. Wt
690.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]p...

Product Name

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

IUPAC Name

2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Molecular Formula

C50H34N4

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C50H34N4/c51-25-21-35-1-9-39(10-2-35)45-29-46(40-11-3-36(4-12-40)22-26-52)32-49(31-45)43-17-19-44(20-18-43)50-33-47(41-13-5-37(6-14-41)23-27-53)30-48(34-50)42-15-7-38(8-16-42)24-28-54/h1-20,29-34H,21-24H2

InChI Key

AYQGPSRMMDBCFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N

The compound 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic molecule characterized by a triphenylbenzene core structure. Its chemical formula is C30H21N3C_{30}H_{21}N_{3}, and it has a molecular weight of approximately 423.52 g/mol. The structure features multiple cyanomethyl substituents on the phenyl rings, enhancing its electronic properties and potential applications in various fields, particularly in optoelectronics and photocatalysis .

This compound is known to participate in Knoevenagel condensation reactions, particularly when reacted with di/trialdehyde substituted ligands under basic conditions. This reaction leads to the formation of conjugated covalent organic frameworks (COFs) that exhibit significant photoluminescent properties. The resulting COFs can further undergo transformations, such as converting nitrile groups to carboxylic acids, which allows for the coordination with metal centers to create COF-metal complexes .

While specific biological activity data for this compound is limited, compounds containing cyanomethyl groups are often investigated for their potential therapeutic effects. Generally, cyanomethyl derivatives have been associated with various biological activities, including anti-cancer properties and antimicrobial effects, due to their ability to interact with biological targets at the molecular level. Further studies are necessary to elucidate the specific biological impacts of this compound .

The synthesis of 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile can be achieved through several methods:

  • Knoevenagel Condensation: This method involves reacting the compound with aldehydes in the presence of a base to form COFs.
  • Multi-step Synthesis: Involves several reactions starting from simpler precursors, where each step builds upon the previous one to introduce the desired functional groups .

The unique structure of this compound lends itself to various applications:

  • Photocatalysis: The synthesized COFs from this compound can be used in photocatalytic reactions, such as the oxidation of boronic acids under visible light.
  • Optoelectronics: Due to its photoluminescent properties, it is suitable for applications in light-emitting devices and sensors.
  • Fluorescent Dyes: The compound can also be utilized in creating fluorescent materials for imaging and detection purposes .

Interaction studies involving this compound typically focus on its interactions with metal ions and other ligands within COFs. These studies aim to understand how modifications of the nitrile groups affect binding affinities and stability, which are critical for applications in catalysis and sensing . Additionally, understanding its interactions at a molecular level can provide insights into its potential biological activities.

Several compounds share structural similarities with 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
1,3,5-Tris(4-cyanomethylphenyl)benzeneC24H21N3C_{24}H_{21}N_{3}Similar triphenyl structure but without additional phenyl substitutions
4,4'-BiphenyldiacetonitrileC16H12N2C_{16}H_{12}N_{2}Simpler structure; lacks multiple cyanomethyl groups
Ethyl 2-((2,6-Dichloro-4-(cyanomethyl)phenyl)amino)benzoateC17H14Cl2N2O2C_{17}H_{14}Cl_{2}N_{2}O_{2}Contains chlorine substitutions; different functional group profile

The primary uniqueness of 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile lies in its complex arrangement of multiple phenyl rings and cyanomethyl groups that enhance its electronic properties and potential utility in advanced materials science .

Knoevenagel Condensation Strategies for Conjugated Framework Construction

The cyanomethyl groups in 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile undergo Knoevenagel condensation with di- or tri-aldehydes under basic conditions to form fully conjugated COFs. This reaction proceeds via deprotonation of the acidic α-hydrogen in the cyanomethyl group, followed by nucleophilic attack on the aldehyde carbonyl. The resulting vinyl linkages (─CH═CH─) create extended π-conjugated systems, critical for electronic applications.

For example, reacting this compound with 1,3,5-triformylbenzene in a mixture of dimethylacetamide and mesitylene at 120°C yields a crystalline COF with a surface area exceeding 800 m²/g. The nitrile groups remain intact during condensation, serving as anchoring sites for post-synthetic modifications. Notably, the reaction’s regioselectivity ensures a uniform linkage geometry, as confirmed by powder X-ray diffraction (PXRD) patterns.

Key Reaction Parameters

ParameterOptimal ConditionImpact on COF Crystallinity
Base CatalystAmmonium acetateEnhances reaction rate
Solvent SystemDMAc/mesitylene (1:1 v/v)Promotes ordered growth
Temperature120°CBalances kinetics/stability
Reaction Time72 hoursEnsures complete conversion

Solvent-Mediated Crystallization Dynamics in Polymeric Networks

The choice of solvent profoundly influences the crystallinity and porosity of frameworks derived from this compound. Polar aprotic solvents like acetonitrile and dimethylacetamide (DMAc) facilitate solvation of the cyanomethyl groups, enabling ordered assembly during COF formation. In contrast, nonpolar solvents (e.g., mesitylene) modulate framework growth by slowing nucleation, leading to larger crystalline domains.

A study comparing solvent systems demonstrated that DMAc/mesitylene mixtures yield COFs with 30% higher photoluminescent quantum yields (27–33%) than those synthesized in pure DMAc. This improvement stems from reduced defect density and enhanced π-π stacking between aromatic layers. Dynamic light scattering (DLS) analyses further revealed that solvent polarity correlates inversely with nanoparticle aggregation rates during crystallization.

Post-Synthetic Modification Techniques for Functional Group Interconversion

The nitrile groups in 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile serve as versatile handles for post-synthetic modifications:

  • Hydrolysis to Carboxylic Acids: Treating COFs with concentrated HCl at 80°C converts nitriles to carboxylic acids, enabling coordination with metal ions (e.g., Co²⁺, Fe³⁺). This transformation enhances framework stability in aqueous environments and introduces redox-active sites for electrocatalysis.
  • Coordination with Metal Centers: Carboxylate-functionalized COFs bind transition metals via chelation, forming COF-M complexes. For instance, COF-Co exhibits a 15% increase in photocatalytic hydrogen evolution rates compared to the parent framework.
  • Click Chemistry Functionalization: Azide-alkyne cycloaddition reactions at nitrile sites (after reduction to amines) permit grafting of fluorophores or biomolecules, expanding applications in sensing and drug delivery.

XLogP3

10.3

Hydrogen Bond Acceptor Count

4

Exact Mass

690.27834710 g/mol

Monoisotopic Mass

690.27834710 g/mol

Heavy Atom Count

54

Dates

Last modified: 01-05-2024

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